4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol is a heterocyclic compound that contains an oxadiazole ring.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus, such as this one, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets to exert their effects . For instance, some 1,3,4-oxadiazoles have been found to inhibit the growth of cancer cells .
Biochemical Pathways
1,3,4-oxadiazoles have been reported to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The molecular weight of the compound is 176172 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Compounds containing the 1,3,4-oxadiazole nucleus have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in a sodium hydroxide solution, followed by stirring the reaction mixture at low temperatures (0–5 °C) and monitoring the progress using thin layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenolic hydroxyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial, antiviral, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure and exhibits similar biological activities.
1,2,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring and are known for their broad range of chemical and biological properties.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERZQXLBGWDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421950 | |
Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-46-7 | |
Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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